6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-4-chlorobenzaldehyde and 3-methyl-4,5-dihydropyridazin-3(2H)-one.
Condensation Reaction: The 3-amino-4-chlorobenzaldehyde undergoes a condensation reaction with 3-methyl-4,5-dihydropyridazin-3(2H)-one in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenol
- 3-Amino-4-chlorobenzoic acid
- 4-Amino-2-chloropyridine
Uniqueness
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone ring structure
Properties
IUPAC Name |
3-(3-amino-4-chlorophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,13H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNZSKSDLQPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557094 |
Source
|
Record name | 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124939-47-5 |
Source
|
Record name | 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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